2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone
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Overview
Description
2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone is a complex organic compound belonging to the class of hydroxyquinones. These compounds are characterized by the presence of hydroxyl groups directly attached to the quinone ring. Hydroxyquinones are known for their diverse biological activities and are found in various natural sources.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 3,4,5-trimethoxytoluene, undergoes bromination to introduce a bromine atom at a specific position on the aromatic ring.
Methoxylation: The brominated intermediate is then subjected to methoxylation to replace the bromine atom with a methoxy group.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone involves the transfer of electrons and protons. The quinone moiety can undergo redox cycling, which is crucial for its biological activity. The compound interacts with various molecular targets, including enzymes involved in electron transport chains .
Comparison with Similar Compounds
Similar Compounds
2-Hexaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinone: Involved in ubiquinone biosynthesis.
2-Methoxy-6-methyl-1,4-benzoquinone: A simpler analog with similar structural features.
2,3-Dimethoxy-5-methyl-1,4-benzoquinone: Another analog with additional methoxy groups.
Uniqueness
2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone is unique due to its long nonadec-14-enyl side chain, which imparts distinct physical and chemical properties. This structural feature differentiates it from other hydroxyquinones and contributes to its specific biological activities.
Properties
Molecular Formula |
C27H44O4 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-6-methyl-3-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-25(29)24(28)22(2)27(31-3)26(23)30/h7-8,29H,4-6,9-21H2,1-3H3/b8-7+ |
InChI Key |
REGDQUCFNLAVKM-BQYQJAHWSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)O |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)O |
Origin of Product |
United States |
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